2,3-Dimethoxyamphetamine

Description

Contextualization within the Dimethoxyamphetamine Isomer Series (e.g., 2,4-DMA, 2,5-DMA, 2,6-DMA, 3,4-DMA, 3,5-DMA)

2,3-DMA is one of six positional isomers of dimethoxyamphetamine, each distinguished by the placement of the two methoxy (B1213986) groups on the phenyl ring. wikipedia.org The other isomers are 2,4-DMA, 2,5-DMA, 2,6-DMA, 3,4-DMA, and 3,5-DMA. wikipedia.org The specific positioning of these methoxy groups significantly influences the pharmacological properties of each isomer.

While comprehensive research on all DMA isomers is limited, studies have revealed distinct characteristics among them. For instance, 2,5-DMA is a low-potency partial agonist of the serotonin (B10506) 5-HT2A receptor and serves as the parent compound for the DOx series of psychedelic drugs. wikipedia.orgwikipedia.org In contrast, rodent studies suggest that 2,4-DMA, 2,5-DMA, and 3,4-DMA lack the typical psychostimulant effects associated with dextroamphetamine. wikipedia.org

Table 1: Comparison of Dimethoxyamphetamine (DMA) Isomers

| Isomer | Investigated Effects | Notes |

|---|---|---|

| 2,3-DMA | Limited data available. | One of the lesser-known isomers. wikipedia.org |

| 2,4-DMA | Reported to have stimulative, amphetamine-like effects. wikipedia.org | A serotonin 5-HT2 receptor agonist. caymanchem.com |

| 2,5-DMA | Produces mydriasis and increased heart rate with no psychedelic effects at tested doses. wikipedia.orgwikipedia.org | Parent compound of the DOx series. wikipedia.orgwikipedia.org |

| 2,6-DMA | Effects in humans are unknown. wikipedia.orgchemeurope.com | Has been synthesized but not extensively tested. wikipedia.org |

| 3,4-DMA | Reported to have mescaline-like visual effects. wikipedia.org | Studied in the Edgewood Arsenal experiments. wikipedia.org |

| 3,5-DMA | Inactive in terms of psychedelic-like effects in rodents; effects in humans are unknown. wikipedia.org | Has been synthesized but not extensively tested. wikipedia.org |

Historical Context of Academic and Governmental Research on Dimethoxyamphetamines

The study of dimethoxyamphetamines has a fragmented history, with research conducted by both academic institutions and governmental bodies for varying purposes.

In the early 1960s, the U.S. Army's chemical warfare group conducted experiments on human subjects at facilities including the Edgewood Arsenal in Maryland. wikipedia.orgwikipedia.orgva.gov These classified studies investigated a wide range of chemical agents, including psychoactive compounds. wikipedia.orgva.gov One of the substances tested was 3,4-Dimethoxyamphetamine (3,4-DMA), which was assigned the code name EA-1316. wikipedia.org The experiments involved administering the compound to psychiatric patients to explore its potential as a chemical weapon. wikipedia.org

The chemist Alexander Shulgin played a pivotal role in the synthesis and characterization of numerous psychoactive compounds, including several dimethoxyamphetamine isomers. wikipedia.orgchemeurope.com His work, extensively documented in the book PiHKAL: A Chemical Love Story, provides detailed information on the synthesis and potential effects of many phenethylamines and amphetamines. wikipedia.org Shulgin's explorations included 2,4-DMA, 2,5-DMA, and 3,4-DMA, contributing significantly to the available knowledge on these substances. wikipedia.orgwikipedia.org His research was driven by an interest in understanding the structure-activity relationships of these compounds. mdma.ch

The dimethoxyamphetamines, including 2,3-DMA, are part of the larger chemical classes of phenethylamines and amphetamines. wikipedia.orgnih.gov These classes include a vast number of compounds, both naturally occurring and synthetic, that interact with the central nervous system. nih.govunodc.org The systematic substitution on the phenethylamine (B48288) backbone has led to the discovery of compounds with a wide spectrum of activities. nih.gov

The study of these analogues has been crucial in understanding how molecular structure dictates pharmacological effect. For example, the addition of a methyl group to the alpha position of the phenethylamine side chain differentiates the amphetamines from the phenethylamines. nih.gov Further substitutions on the aromatic ring, such as the methoxy groups in the DMA series, lead to further variations in activity. nih.gov The 2,5-dimethoxy substitution pattern, for instance, is a key feature in a number of potent psychedelic compounds, particularly when a third substituent is added at the 4-position, creating the DOx series. nih.govwikipedia.org

Table 2: Timeline of Key Developments in Dimethoxyamphetamine and Related Analogues Research

| Year(s) | Event | Significance |

|---|---|---|

| 1939 | Richard Baltzly and Johannes S. Buck first synthesize 2,5-DMA. wikipedia.org | Marks the initial synthesis of a key DMA isomer. |

| Early 1960s | U.S. Army's Edgewood Arsenal experiments with 3,4-DMA (EA-1316). wikipedia.org | Represents early governmental research into the effects of DMA isomers. |

| 1963 | Alexander Shulgin synthesizes and tests 2,5-Dimethoxy-4-methylamphetamine (DOM). wikipedia.orgresearchgate.net | Leads to the discovery of the potent DOx series of psychedelics. |

| 1991 | Publication of PiHKAL: A Chemical Love Story by Alexander and Ann Shulgin. wikipedia.org | Disseminates detailed information on the synthesis and effects of numerous phenethylamines, including several DMA isomers. wikipedia.org |

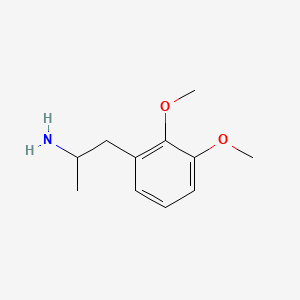

Structure

2D Structure

3D Structure

Properties

CAS No. |

15402-81-0 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

1-(2,3-dimethoxyphenyl)propan-2-amine |

InChI |

InChI=1S/C11H17NO2/c1-8(12)7-9-5-4-6-10(13-2)11(9)14-3/h4-6,8H,7,12H2,1-3H3 |

InChI Key |

DHLWJXGSZDJWKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C(C(=CC=C1)OC)OC)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dimethoxyamphetamine and Analogues in Research

General Synthetic Pathways for Dimethoxyamphetamines

Established Reaction Mechanisms (e.g., Leuckart Reaction, Reductive Amination)

Two of the most well-documented methods for synthesizing amphetamines and their analogues are the Leuckart reaction and reductive amination.

The Leuckart reaction is a classic method for the reductive amination of ketones or aldehydes. wikipedia.org For the synthesis of dimethoxyamphetamines, this involves heating a dimethoxyphenylacetone with either ammonium (B1175870) formate (B1220265) or formamide. wikipedia.orgunodc.org This process first yields an intermediate, N-formylamphetamine, which is then hydrolyzed, typically with hydrochloric acid, to produce the final amine. unodc.org The reaction requires high temperatures, often between 120 and 170°C. wikipedia.orgresearchgate.net While widely used due to its simplicity, the Leuckart reaction can result in the formation of numerous impurities. unodc.orgies.gov.pl

Reductive amination offers a more direct route. This method involves the reaction of a ketone, in this case, a dimethoxyphenylacetone, with ammonia (B1221849) in the presence of a reducing agent. Common reducing agents include metal hydrides like sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaCNBH3), or through catalytic hydrogenation with a metal catalyst such as Raney nickel or platinum oxide. unodc.org For instance, 2,5-dimethoxyphenylacetone can be converted to 2,5-dimethoxyamphetamine (B1679032) in a 95% yield using Raney nickel as a catalyst under hydrogen pressure. The choice of reducing agent and reaction conditions is critical to optimize the yield and minimize side reactions, such as the formation of secondary amines.

A common synthetic sequence for dimethoxyamphetamines starts with a dimethoxybenzaldehyde, which undergoes a Knoevenagel condensation with nitroethane to form a nitrostyrene (B7858105) derivative. This intermediate is then reduced to the corresponding phenylacetone (B166967), which can subsequently be converted to the final amphetamine product via reductive amination. mdma.chontosight.ai

Precursor Chemistry and Reaction Optimization

The synthesis of 2,3-DMA typically begins with precursors such as 2,3-dimethoxybenzaldehyde (B126229) or 2,3-dimethoxyphenylacetone. The availability of these starting materials is a key factor in the selection of the synthetic route. unodc.org For instance, 2,3-dimethoxybenzaldehyde can be converted to (E)-2,3-dimethoxy-β-nitrostyrene through a Knoevenagel condensation with nitroethane. This reaction can be optimized by adjusting parameters such as temperature and the ratio of reagents to achieve high conversion efficiency. The resulting nitrostyrene is then reduced to 2,3-dimethoxyphenylacetone, a direct precursor to 2,3-DMA.

Optimization of the subsequent reductive amination step is crucial for maximizing the yield and purity of the final product. For example, in a borohydride-mediated amination of 2,3-dimethoxyphenylacetone, using specific equivalents of methylamine (B109427) hydrochloride and sodium triacetoxyborohydride (B8407120) at a controlled temperature can lead to a high yield (78%) and purity (99.2% by HPLC). In contrast, the Leuckart reaction of the same precursor may result in a lower yield (68%) and significant byproduct formation.

| Precursor | Synthetic Route | Key Reagents | Reported Yield |

| 2,3-dimethoxybenzaldehyde | Knoevenagel Condensation -> Reduction -> Reductive Amination | Nitroethane, Iron powder, Sodium triacetoxyborohydride | High overall yield reported in stages. |

| 2,3-dimethoxyphenylacetone | Leuckart Reaction | Ammonium formate | 68% |

| 2,3-dimethoxyphenylacetone | Borohydride-Mediated Amination | Methylamine hydrochloride, Sodium triacetoxyborohydride | 78% |

| 2,5-dimethoxyphenylacetone | Catalytic Hydrogenation | Raney Nickel, Hydrogen | 95% |

This table provides an overview of different synthetic routes and their reported yields for dimethoxyamphetamines. The specific conditions and reagents can significantly impact the outcome.

Impurity Profiling in Synthetic Route Identification for Research Samples

Impurity profiling is a critical analytical process in chemical research, particularly for identifying the synthetic pathway used to create a specific sample. nih.gov Different synthetic routes produce a unique set of byproducts, intermediates, and other impurities. nih.gov By identifying these "marker" compounds, researchers can deduce the method of synthesis. mdpi.com

For amphetamines synthesized via the Leuckart reaction, characteristic impurities include N-formylamphetamine, 4-methyl-5-phenylpyrimidine, and di-(β-phenylisopropyl)amine. researchgate.netresearchgate.net The presence of these compounds in a sample strongly suggests the use of the Leuckart pathway. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying these trace impurities. mdpi.comukm.my

The analysis of impurity profiles can provide valuable insights for forensic and research purposes, helping to link different samples to a common origin or synthetic batch. mdpi.comresearchgate.net The complexity of the impurity profile can be influenced by reaction conditions, the purity of precursors, and the purification methods employed. researchgate.net

Advanced Synthetic Approaches for Academic Investigations

For more specialized research applications, such as metabolic studies or quantitative analysis, advanced synthetic methods are employed to produce modified versions of 2,3-DMA.

Synthesis of Deuterium-Labeled Analogues for Isotopic Tracing and Internal Standards

Deuterium-labeled compounds are invaluable tools in analytical chemistry and drug metabolism studies. researchgate.net In quantitative analysis, such as by GC-MS, a deuterium-labeled analogue of the target compound (e.g., 2,3-DMA-d_x_) is often used as an internal standard. researchgate.netresearchgate.net Because the labeled standard is chemically identical to the analyte but has a different mass, it can be added to a sample at a known concentration to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification. researchgate.net

The synthesis of deuterium-labeled dimethoxyamphetamines typically involves introducing deuterium (B1214612) atoms at positions that are not easily exchanged. researchgate.net This can be achieved by using deuterated reagents during the synthesis. For example, deuterium-labeled versions of related compounds like DOM (4-methyl-2,5-dimethoxyamphetamine) and MMDA have been synthesized for use as internal standards in analytical assays. researchgate.net

Preparation of Reference Standards for Analytical Research

The availability of pure, well-characterized reference standards is essential for the unambiguous identification and quantification of 2,3-DMA in research and forensic samples. caymanchem.com The synthesis of a reference standard requires not only a high-purity final product but also thorough structural confirmation using various analytical techniques.

These techniques include:

Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and identify the positions of atoms within the molecule.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which aids in identification. nih.gov

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. ucc.ie

The preparation of these standards often involves careful purification steps, such as recrystallization or chromatography, to remove any impurities. ucc.ie These certified reference materials are then used to calibrate analytical instruments and validate analytical methods. caymanchem.com

Pharmacological Investigations of 2,3 Dimethoxyamphetamine: Receptor Interactions and Neuropharmacological Mechanisms in Vitro and Animal Models

Serotonergic Receptor Interactions and Agonism Profiles

The interaction of 2,3-DMA with serotonin (B10506) (5-HT) receptors, especially the 5-HT2 family, is a primary focus of its pharmacological assessment due to the established role of these receptors in the effects of structurally related phenylalkylamines.

5-HT2A Receptor Agonism and its Role in Mediating Effects

Research indicates that 2,3-Dimethoxyamphetamine (2,3-DMA) possesses a notably low affinity for the serotonin 5-HT2A receptor. wikipedia.org In radioligand binding assays, 2,3-DMA demonstrated a very low affinity with a Ki value of 4,280 nM. wikipedia.org This weak interaction at the 5-HT2A receptor is further supported by functional data from animal models. In drug discrimination studies, a behavioral paradigm used to assess the subjective effects of psychoactive compounds, 2,3-DMA did not substitute for 2,5-Dimethoxy-4-methylamphetamine (DOM), a potent 5-HT2A receptor agonist. wikipedia.orgnih.gov This lack of substitution suggests that 2,3-DMA does not produce DOM-like psychedelic effects in rodents. wikipedia.orgnih.gov

Interestingly, while failing to substitute for DOM, 2,3-DMA did show partial substitution for 5-MeO-DMT in drug discrimination tests, indicating that it may have some shared, albeit weak, stimulus properties with other serotonergic compounds. wikipedia.org Functional activity of 2,3-DMA has also been assessed in vitro using isolated rat aorta rings to measure vasoconstriction responses, a method to determine functional activity at 5-HT₂ receptors. However, specific data on its efficacy (Emax) and potency (EC50) at the 5-HT2A receptor from these or other functional assays are not extensively reported in the literature. The head-twitch response (HTR) in rodents, a behavioral proxy for 5-HT2A receptor activation, has been mentioned as a potential behavioral endpoint for assessing 2,3-DMA, but specific studies detailing its effects on HTR are scarce.

Table 1: 5-HT2A Receptor Binding Affinities of 2,3-DMA and Related Compounds

| Compound | 5-HT2A Ki (nM) |

| This compound (2,3-DMA) | 4,280 wikipedia.org |

| 2,5-Dimethoxyamphetamine (B1679032) (2,5-DMA) | 180 - 620 |

| 2,4,5-Trimethoxyamphetamine (B90205) (TMA-2) | 90 - 150 |

This table provides a comparison of the 5-HT2A receptor binding affinity of 2,3-DMA with its structural analogs. Data for analogs are provided for context.

Characterization of 5-HT2B and 5-HT2C Receptor Binding and Activation

The interaction of 2,3-DMA with other 5-HT2 receptor subtypes is also characterized by low affinity. For the 5-HT2C receptor, 2,3-DMA exhibited a Ki value greater than 10,000 nM, indicating a very weak binding potential. wikipedia.org

Table 2: 5-HT2C Receptor Binding Affinities of 2,3-DMA and Related Compounds

| Compound | 5-HT2C Ki (nM) |

| This compound (2,3-DMA) | >10,000 wikipedia.org |

| 2,5-Dimethoxyamphetamine (2,5-DMA) | 270 - 550 |

| 2,4,5-Trimethoxyamphetamine (TMA-2) | 200 - 400 |

This table provides a comparison of the 5-HT2C receptor binding affinity of 2,3-DMA with its structural analogs. Data for analogs are provided for context.

Assessment of 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F Receptor Affinities

Detailed pharmacological investigations providing specific binding affinities (Ki values) of 2,3-DMA for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptor subtypes have not been reported in the available scientific literature. Generally, phenylisopropylamine hallucinogens tend to display significantly lower affinities for 5-HT1A and 5-HT1B receptors compared to their affinities for the 5-HT2 receptor family. ontosight.ai However, without direct experimental data, the precise interaction profile of 2,3-DMA at these 5-HT1 receptor subtypes remains unknown.

Monoaminergic Transporter Interactions and Neurotransmitter Release Modulation

The influence of 2,3-DMA on the transport and release of key monoamine neurotransmitters—serotonin, norepinephrine (B1679862), and dopamine (B1211576)—is another critical aspect of its pharmacological evaluation.

Investigation of Serotonin, Norepinephrine, and Dopamine Transporter Binding (e.g., DAT, NET, SERT)

The available data suggests that 2,3-DMA has a minimal direct interaction with monoamine transporters. In vitro studies have shown that 2,3-DMA does not exhibit activity as a norepinephrine releasing agent, which implies a weak interaction with the norepinephrine transporter (NET). wikipedia.org This is consistent with findings for other dimethoxyamphetamines, such as 2,5-DMA, which show no significant binding to the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT) at concentrations below 10 µM. However, specific binding affinity (Ki) or uptake inhibition (IC50) values for 2,3-DMA at DAT, NET, and SERT have not been reported, limiting a quantitative assessment of its transporter interaction profile.

Analysis of Neurotransmitter Releasing Agent Properties

The capacity of 2,3-DMA to act as a neurotransmitter releasing agent appears to be limited based on current evidence. As mentioned, it did not demonstrate activity as a norepinephrine releasing agent in vitro. wikipedia.org There is a lack of specific studies investigating the potential of 2,3-DMA to induce the release of serotonin or dopamine. While its structural isomer, 3,4-dimethoxyamphetamine, is known to be a norepinephrine releasing agent, such properties cannot be directly assumed for 2,3-DMA due to the significant impact of methoxy (B1213986) group positioning on pharmacological activity. Some sources hypothesize that 2,3-DMA may have indirect sympathomimetic activity through norepinephrine release, but this is speculative and not substantiated by the available in vitro data.

Table 3: Summary of Known Pharmacological Data for this compound

| Target | Parameter | Value | Reference |

| 5-HT2A Receptor | Ki | 4,280 nM | wikipedia.org |

| 5-HT2C Receptor | Ki | >10,000 nM | wikipedia.org |

| Norepinephrine Release | In Vitro Activity | Inactive | wikipedia.org |

| Drug Discrimination (vs. DOM) | Substitution | No | wikipedia.orgnih.gov |

| Drug Discrimination (vs. 5-MeO-DMT) | Substitution | Partial | wikipedia.org |

Assessment of Adrenergic Receptor Binding (e.g., α1, α2) and Dopaminergic D2 Receptor Interactions

The interaction of 2,3-DMA with adrenergic and dopaminergic receptors has been primarily inferred from studies on its isomers and related compounds, as direct binding data for 2,3-DMA are not widely available. In vitro studies on a series of 4-alkoxy-substituted 2,5-dimethoxyamphetamines revealed that these compounds generally exhibit low affinity for α1A-adrenergic and D2 dopaminergic receptors. nih.gov Specifically, it has been noted that early in vitro pharmacology studies indicated that while 2,5-dimethoxyamphetamine elicited muscle contractions by directly stimulating α-adrenergic receptors, other isomers like 2,4- and 3,4-dimethoxyamphetamine produced these effects indirectly by releasing norepinephrine. frontiersin.org In studies of the related compound 2,5-dimethoxy-4-chloroamphetamine (B54358) (DOC), it was found to be inactive as a monoamine releasing agent and reuptake inhibitor. wikipedia.org This suggests that the direct interaction of these types of compounds with adrenergic and dopamine receptors is likely weak.

Modulation of Monoamine Oxidase (MAO) Activity

The potential for 2,3-DMA to inhibit monoamine oxidase (MAO) enzymes, which are crucial for the degradation of monoamine neurotransmitters, has been considered in the context of its structural analogues. For example, 3,4-Dimethoxyamphetamine (3,4-DMA) has been identified as a monoamine oxidase inhibitor (MAOI), showing selectivity for the MAO-A isoform with an IC50 value of 20,000 nM, while being inactive at MAO-B (IC50 > 100,000 nM). wikipedia.org In contrast, 2,5-dimethoxy-4-methylamphetamine (DOM) is a very weak MAO-A inhibitor and is inactive at MAO-B. wikipedia.org The introduction of alkyl substituents on the amino group of amphetamine derivatives has been shown to reduce their potency as MAO-A inhibitors, with the effect increasing with the size of the substituent. uchile.cl While direct studies on 2,3-DMA are lacking, the data from its isomers suggest that any MAO-inhibitory activity is likely to be modest and selective for the MAO-A isoform. A comprehensive review of MAO inhibition by amphetamine derivatives provides further context on these structure-activity relationships. nih.gov

Table 1: MAO Inhibitory Activity of DMA Isomers

| Compound | MAO-A IC~50~ (nM) | MAO-B IC~50~ (nM) |

|---|---|---|

| 3,4-DMA | 20,000 wikipedia.org | >100,000 wikipedia.org |

| 2,5-DMA | >100,000 | >100,000 |

| DOM | Very Weak Inhibition wikipedia.org | Inactive wikipedia.org |

Behavioral Pharmacology in Animal Models

Drug discrimination studies are a key behavioral assay used to characterize the subjective effects of psychoactive compounds in animals. In these paradigms, rodents are trained to distinguish between the effects of a specific drug and a saline control. Subsequent testing with other compounds can determine if they produce similar subjective effects, a phenomenon known as stimulus generalization.

In studies involving 2,3-DMA, the compound failed to substitute for the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) in rodent drug discrimination tests. wikipedia.org Similarly, 2,3-DMA did not generalize to the stimulus effects of dextroamphetamine. wikipedia.org However, it did partially substitute for 5-MeO-DMT, suggesting some shared subjective effects with this tryptamine (B22526) hallucinogen. wikipedia.org The lack of generalization to DOM is also observed with other dimethoxyamphetamine isomers, such as 3,5-DMA. wikipedia.org In contrast, the positional isomer 3,4-MDA produces neither DOM- nor amphetamine-like stimulus effects. zu.edu.pk These findings indicate that the subjective effects of 2,3-DMA are distinct from those of classical hallucinogens like DOM and stimulants like dextroamphetamine.

Table 2: Drug Discrimination Data for DMA Isomers

| Test Compound | Training Drug | Result |

|---|---|---|

| 2,3-DMA | DOM | No Substitution wikipedia.org |

| 2,3-DMA | Dextroamphetamine | No Substitution wikipedia.org |

| 2,3-DMA | 5-MeO-DMT | Partial Substitution wikipedia.org |

| 3,5-DMA | DOM | Inactive (4-14% responding) wikipedia.org |

| 2,5-DMA | DOM | Substitution (low potency) wikipedia.org |

| DOSB | LSD | Partial Substitution (ED~50~ = 1.80 mg/kg) wikipedia.org |

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is considered a behavioral proxy for the activation of serotonin 5-HT2A receptors, a key mechanism of action for classic hallucinogens. nih.govescholarship.org Compounds like 2,5-dimethoxy-4-iodoamphetamine (DOI) reliably induce a dose-dependent HTR, which can be blocked by 5-HT2A antagonists. nih.gov The potency of various hallucinogens in eliciting the HTR in mice has been shown to correlate with their hallucinogenic potency in humans. nih.gov

Despite the utility of this assay, there are no specific studies reporting the effects of 2,3-DMA on the head-twitch response in mice. However, given that 2,3-DMA has demonstrated very low affinity for the 5-HT2A receptor (Ki = 4,280 nM), it is hypothesized that it would be inactive or have very low potency in inducing the HTR. wikipedia.org This is in contrast to compounds like DOM and its N-benzylated derivative DOM-NBOMe, which are known to produce the HTR. wikipedia.orgwikipedia.org Studies on a range of 4-thio-substituted 2,5-dimethoxyphenylalkylamines have also demonstrated their ability to induce the HTR, further highlighting the predictive validity of this model for 5-HT2A agonist activity. escholarship.org

Conditioned place preference (CPP) is a behavioral paradigm used to assess the rewarding or aversive properties of a drug. In this test, an animal's preference for an environment previously paired with the drug is measured. There is a lack of direct studies investigating the reinforcing effects or the ability of 2,3-DMA to induce conditioned place preference in rodents.

However, research on structurally related compounds provides some context. For instance, 2,5-dimethoxy-4-chloroamphetamine (DOC) has been shown to have reinforcing effects and to produce conditioned place preference in rodents, similar to methamphetamine. wikipedia.orgwikipedia.org In contrast, studies with 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) have indicated a lack of stimulant-like or reinforcing effects in rhesus monkeys. wikipedia.org Furthermore, DOM did not increase extracellular dopamine concentrations in the nucleus accumbens of rats, a neurochemical effect often associated with rewarding drugs. julkari.fi The rewarding and reinforcing effects of other emerging stimulants, such as escaline, have also been evaluated using CPP and self-administration tests. researchgate.net Given the mixed findings with its analogues, the reinforcing potential of 2,3-DMA remains an open question that requires direct experimental investigation.

Structure Activity Relationships Sar in Dimethoxyamphetamine Research

Impact of Ring Substitution Patterns on Pharmacological Activity (e.g., 2,3-Dimethoxy vs. 2,4,5-Trisubstituted, 3,4,5-Trisubstituted)

The arrangement of methoxy (B1213986) groups on the phenyl ring of amphetamine is a critical determinant of its pharmacological profile. Different substitution patterns lead to significant variations in receptor affinity and functional activity, particularly at serotonin (B10506) receptors.

The 2,5-dimethoxy substitution pattern is a common feature in many potent hallucinogenic amphetamines. uchile.cl Compounds with this arrangement, such as 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA), often exhibit direct agonist activity at serotonin 5-HT2A receptors. nih.govnih.gov The addition of a third substituent, particularly at the 4-position, as seen in the 2,4,5-trisubstituted analogs like 2,4,5-trimethoxyamphetamine (B90205) (TMA-2), can further enhance potency. nih.govfrontiersin.org In contrast, 2,3-dimethoxyamphetamine (2,3-DMA) shows significantly weaker affinity for 5-HT2A and 5-HT2C receptors compared to its 2,5-disubstituted counterparts. wikipedia.org Specifically, 2,3-DMA has a reported Ki value of 4,280 nM for the 5-HT2A receptor and greater than 10,000 nM for the 5-HT2C receptor. wikipedia.org

The 3,4,5-trisubstituted pattern, characteristic of mescaline and its amphetamine analog 3,4,5-trimethoxyamphetamine (TMA), generally results in lower affinity for the 5-HT2A receptor compared to the 2,4,5-trisubstituted isomers. blossomanalysis.com However, modifications to the 4-position substituent in this series can still modulate activity. blossomanalysis.comnih.gov

Studies on various dimethoxyamphetamine isomers have revealed that while 2,5-DMA and 3,4-DMA show some activity, other isomers like 2,3-DMA, 2,4-DMA, 2,6-DMA, and 3,5-DMA are generally considered inactive or have not been extensively studied in humans. wikipedia.org For instance, 2,3-DMA did not substitute for the potent hallucinogen DOM (2,5-dimethoxy-4-methylamphetamine) in rodent drug discrimination studies, suggesting a different behavioral profile. wikipedia.org

| Compound | Substitution Pattern | Reported 5-HT2A Receptor Affinity (Ki, nM) | General Pharmacological Activity Notes |

|---|---|---|---|

| This compound (2,3-DMA) | 2,3-dimethoxy | 4,280 wikipedia.org | Weak affinity for 5-HT2A/2C receptors; does not substitute for DOM in rodents. wikipedia.org |

| 2,5-Dimethoxyamphetamine (2,5-DMA) | 2,5-dimethoxy | 211–5,200 wikipedia.org | Direct 5-HT2A receptor partial agonist. nih.govwikipedia.org |

| 2,4,5-Trimethoxyamphetamine (TMA-2) | 2,4,5-trisubstituted | 90–150 | Potent psychedelic compound. nih.govfrontiersin.org |

| 3,4,5-Trimethoxyamphetamine (TMA) | 3,4,5-trisubstituted | 150–12,000 nih.gov | Lower 5-HT2A affinity compared to 2,4,5-isomers. blossomanalysis.com |

Role of Alpha-Methylation on Potency, Receptor Affinity, and Behavioral Effects

The presence of a methyl group on the alpha-carbon of the ethylamine (B1201723) side chain (alpha-methylation) is a defining feature of amphetamines and has a significant impact on their pharmacological properties. This structural modification generally increases the potency of phenethylamine (B48288) derivatives.

Alpha-methylation can enhance metabolic stability, protecting the molecule from degradation by monoamine oxidase (MAO). acs.org This increased stability can lead to a longer duration of action and higher effective concentrations in the brain. In the context of hallucinogenic amphetamines, alpha-methylation has been shown to increase psychoactive potency. researchgate.netresearchgate.net For example, the alpha-methylated counterparts of 2,5-dimethoxyphenethylamines (the 2C series) are generally more potent. researchgate.net

While alpha-methylation has a profound effect on in vivo potency and behavioral effects, its influence on receptor binding affinity can be more subtle. For 2,4,5-trisubstituted derivatives, the introduction of an alpha-methyl group has a relatively small effect on binding affinity at 5-HT2A/2C receptors. nih.govnih.govresearchgate.net However, in vivo studies, such as drug discrimination and head-twitch response assays, often show significantly higher potencies for the alpha-methylated compounds. researchgate.net This discrepancy suggests that the increased potency is not solely due to enhanced receptor affinity but may also involve factors like improved brain penetration, metabolic stability, and potentially higher intrinsic activity at the receptor. blossomanalysis.com

| Structural Feature | Impact on Potency | Impact on Receptor Affinity (5-HT2A/2C) | Underlying Mechanisms |

|---|---|---|---|

| Alpha-Methylation (Phenethylamine vs. Amphetamine) | Generally increases in vivo potency and psychoactivity. researchgate.netresearchgate.net | Relatively small effect for 2,4,5-trisubstituted derivatives. nih.govnih.govresearchgate.net | Increased metabolic stability (resistance to MAO), potentially higher intrinsic activity, and enhanced hydrophobic properties. blossomanalysis.comacs.org |

Influence of Substituents at the 4-Position on Receptor Binding and Functional Activity

The substituent at the 4-position of the 2,5-dimethoxyamphetamine scaffold plays a crucial role in modulating receptor binding affinity and functional activity, particularly at the 5-HT2A receptor. The nature of this substituent can determine whether a compound acts as an agonist or an antagonist.

Generally, for 2,5-dimethoxy-substituted phenethylamines and amphetamines, small, lipophilic substituents at the 4-position tend to result in compounds with agonistic properties at 5-HT2A/2C receptors. blossomanalysis.comfrontiersin.org In contrast, larger, bulkier lipophilic substituents at this position often lead to compounds with antagonistic effects. blossomanalysis.comfrontiersin.org Hydrophilic substituents at the 4-position have been shown to decrease 5-HT2A receptor affinity and in vivo potency. nih.govfrontiersin.org

Electron-withdrawing substituents at the 4-position of 2,5-dimethoxyamphetamines tend to increase psychotomimetic activity, while electron-donating substituents decrease it. nih.govresearchgate.net This effect is thought to be related to the influence of the 4-substituent on the electronic properties of the phenyl ring and its interaction with the receptor. nih.gov

Research on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and their amphetamine analogs has shown that extending the length of the 4-alkoxy group generally increases binding affinities at 5-HT2A and 5-HT2C receptors. nih.gov However, the effect on functional activity (potency and efficacy) is more varied. nih.gov Similarly, in the 3,4,5-trisubstituted series (scalines and 3C-scalines), extending the 4-alkoxy substituent also enhances 5-HT2A and 5-HT2C receptor binding affinities and increases activation potency and efficacy at the 5-HT2A receptor. blossomanalysis.comnih.gov

| 4-Position Substituent Type | Effect on 5-HT2A/2C Receptor Interaction | Example |

|---|---|---|

| Small, Lipophilic | Agonistic properties. blossomanalysis.comfrontiersin.org | 4-Methyl (in DOM) |

| Large, Bulky Lipophilic | Antagonistic effects. blossomanalysis.comfrontiersin.org | 4-Phenyl (in 2C-Phenyl) |

| Hydrophilic | Decreased 5-HT2A affinity and in vivo potency. nih.govfrontiersin.org | - |

| Electron-Withdrawing | Increased psychotomimetic activity. nih.govresearchgate.net | 4-Bromo (in DOB) |

| Electron-Donating | Decreased psychotomimetic activity. nih.govresearchgate.net | - |

| Extended Alkoxy Chain | Increased binding affinity at 5-HT2A/2C receptors. nih.gov | 4-Propoxy (in 3C-P) |

Stereoisomerism and Enantioselective Pharmacodynamics

Amphetamine and its derivatives possess a chiral center at the alpha-carbon, leading to the existence of two stereoisomers (enantiomers): (R)-(-) and (S)-(+). The biological activity of these enantiomers can differ significantly, a phenomenon known as enantioselective pharmacodynamics.

In the case of hallucinogenic amphetamines, the (R)-enantiomer is typically the more potent isomer. researchgate.net This stereoselectivity is a strong indicator that these compounds interact with a specific, chiral binding site on their target receptors. For example, the (R)-enantiomer of DOM (2,5-dimethoxy-4-methylamphetamine) has a higher affinity for the 5-HT2 receptor than the (S)-enantiomer. researchgate.net

In contrast, for some other amphetamine derivatives like MDMA (3,4-methylenedioxymethamphetamine), the (S)-enantiomer is the more potent one, suggesting a different mode of interaction with its primary targets, which are the monoamine transporters. nih.gov The stereoisomers of 2,5-dimethoxyamphetamine have been shown to have differing effects on serotonergic mechanisms, with studies indicating that (+/-)-2,5-DMA acts directly on 5-HT receptors. nih.gov While specific studies on the enantiomers of 2,3-DMA are limited, the established principles of stereoselectivity in related compounds suggest that its enantiomers would also likely exhibit different pharmacological profiles. The reversal of stereochemical preference between hallucinogenic amphetamines and compounds like MDMA highlights fundamental differences in their mechanisms of action. nih.gov

| Compound Class | More Potent Enantiomer | Primary Pharmacological Target |

|---|---|---|

| Hallucinogenic Amphetamines (e.g., DOM) | (R)-(-) researchgate.net | 5-HT2A Receptor researchgate.net |

| MDMA and related compounds | (S)-(+) nih.gov | Monoamine Transporters nih.gov |

Regulatory Framework and Implications for Scientific Research on 2,3 Dimethoxyamphetamine

National and International Control Status of Dimethoxyamphetamines

Dimethoxyamphetamine (DMA) and its various isomers are subject to stringent controls in numerous countries, reflecting a global consensus on their potential for abuse. While specific legislation may vary, the general trend is to classify these substances in the most restrictive categories.

Internationally, the Convention on Psychotropic Substances of 1971 serves as a framework for controlling psychoactive drugs. wikipedia.org While 2,3-DMA is not explicitly listed, other isomers such as 2,5-Dimethoxyamphetamine (B1679032) (DMA) are included in Schedule I, indicating a high potential for abuse and very limited to no therapeutic use. un.orgun.org This international scheduling often influences national drug laws. wikipedia.org

United States: In the United States, 2,5-Dimethoxyamphetamine is classified as a Schedule I controlled substance under the Controlled Substances Act (CSA). wikipedia.orgnih.gov This classification applies to substances with a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. nih.govcongress.govnih.gov Positional isomers of scheduled substances, such as 2,3-DMA, are also treated as Schedule I controlled substances. wikipedia.org The Drug Enforcement Administration (DEA) is the primary federal agency responsible for enforcing these regulations. congress.govfas.org

Australia: In Australia, Dimethoxyamphetamine (DMA) is categorized as a Schedule 9 prohibited substance under the Poisons Standard. wikipedia.org A Schedule 9 substance is one whose manufacture, possession, sale, or use is prohibited by law except for specific medical or scientific research, or for analytical, teaching, or training purposes with the approval of Commonwealth and/or State or Territory Health Authorities. wikipedia.orgtga.gov.au The importation and exportation of such substances are strictly controlled by the Office of Drug Control (ODC) and require licenses and permits.

New Zealand: Under New Zealand's Misuse of Drugs Act 1975, Dimethoxyamphetamine (DMA) is classified as a Class A controlled drug. wikipedia.orgmedsafe.govt.nz This is the highest classification, reserved for drugs that pose a very high risk of harm. rnzcgp.org.nz The Act and its associated regulations dictate strict controls over the possession, supply, and administration of these substances. medsafe.govt.nz An amendment in 1996 specifically added DMA (2-amino-1-(2, 5-dimethoxyphenyl) propane) to the list of Class A drugs. legislation.govt.nz

The table below summarizes the control status of Dimethoxyamphetamines in these jurisdictions.

| Jurisdiction | Legal Status/Classification | Key Legislation |

| International | Schedule I (for 2,5-DMA) | Convention on Psychotropic Substances of 1971 |

| United States | Schedule I Controlled Substance | Controlled Substances Act (CSA) |

| Australia | Schedule 9 Prohibited Substance | Poisons Standard |

| New Zealand | Class A Controlled Drug | Misuse of Drugs Act 1975 |

Provisions and Approvals for Legitimate Scientific Research, Analytical, and Teaching Purposes

Despite the stringent controls, legal frameworks provide avenues for bona fide scientific research. Obtaining the necessary approvals is a rigorous process designed to ensure that such research is conducted responsibly and securely.

In Australia , the use of Schedule 9 substances for research, analytical, or teaching purposes requires approval from relevant Commonwealth, State, or Territory health authorities. tga.gov.au Research involving humans, particularly with unapproved therapeutic goods, must be reviewed by a Human Research Ethics Committee (HREC). nhmrc.gov.au Depending on the nature of the study, such as a clinical trial, notification to or approval by the Therapeutic Goods Administration (TGA) may also be necessary. nhmrc.gov.auanu.edu.au The import of these substances for research is tightly regulated and requires permits from the Office of Drug Control.

In New Zealand , research with Class A controlled drugs is also tightly regulated. Any study must adhere to the provisions of the Misuse of Drugs Act 1975 and the Misuse of Drugs Regulations 1977. medsafe.govt.nz Research involving clinical trials requires notification to Medsafe, the New Zealand Medicines and Medical Devices Safety Authority. medsafe.govt.nz Researchers must obtain licenses to deal in controlled drugs, which specify the substances and quantities permitted. legislation.govt.nz

Ethical Considerations in the Academic Study of Controlled Substances

The study of controlled substances like 2,3-DMA carries a unique set of ethical responsibilities. Overly strict regulations and the stigma associated with these substances can create barriers to research on their potential therapeutic applications. nih.govnih.gov

A primary ethical concern is informed consent . nih.gov Researchers must ensure that study participants fully understand the nature of the substance being studied and the potential risks involved, without undue inducement. nih.gov This is particularly complex when studying substances that can affect decisional capacity. nih.gov

Confidentiality and privacy are also critical. wcgclinical.com Given the illegal status of these substances for personal use, researchers must have robust protocols to protect the identity of participants and prevent legal risks. wcgclinical.com Obtaining a Certificate of Confidentiality can be a crucial step in protecting research data from disclosure. wcgclinical.com

Furthermore, there is an ethical imperative to conduct cautious and rigorous research to explore any potential therapeutic benefits of controlled substances, which could lead to the development of new treatments for various disorders. reliasmedia.com Balancing the potential for societal benefit against the risks to individual participants, researchers, and institutions is a constant challenge for ethics review boards and policymakers. nih.gov The potential for bias and prejudice against research involving illicit drugs is another factor that must be carefully considered and mitigated.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3-Dimethoxyamphetamine, and what methodological considerations ensure purity and yield?

- Answer : The synthesis of 2,3-DMA involves bromination of its parent compound, this compound, using elemental bromine. This reaction produces positional isomers (e.g., 5-Br-2,3-DMA and 6-Br-2,3-DMA), requiring chromatographic separation to isolate the target compound . Key considerations include controlling reaction stoichiometry, temperature, and purification via techniques like recrystallization or HPLC. Purity (>97%) is validated using NMR and mass spectrometry, as outlined in analytical reference standards .

Q. Which analytical techniques are recommended for characterizing this compound, and how are these methods validated?

- Answer : Capillary gas chromatography (GC) with perfluoroacylation derivatization is used to resolve regioisomeric dimethoxyamphetamines . High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or mass spectrometry (MS) ensures accurate quantification. Method validation follows ICH guidelines, including linearity (R² >0.99), precision (%RSD <2%), and recovery (95–105%) using certified reference materials (e.g., GC42212, GC42074) .

Q. What receptor targets are associated with this compound, and how are binding affinities determined experimentally?

- Answer : 2,3-DMA exhibits affinity for serotonin 5-HT₂ receptors, with pA₂ values determined via competitive radioligand binding assays (e.g., using [³H]ketanserin). Functional activity is assessed using in vitro models like isolated rat aorta rings to measure vasoconstriction responses. Data normalization to reference agonists (e.g., DOI) ensures reproducibility .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from other dimethoxyamphetamines, and what in vitro models are used to study these differences?

- Answer : Unlike 4-substituted analogs (e.g., DOB), 2,3-DMA undergoes O-demethylation via cytochrome P450 enzymes (e.g., CYP2D6/3A4), followed by glucuronidation. Metabolic studies use human liver microsomes (HLMs) or hepatocyte cultures, with LC-MS/MS quantification of metabolites. Comparative studies with 2,5-DMA reveal positional isomer-specific enzyme kinetics .

Q. What challenges arise in interpreting contradictory data between in vitro receptor binding assays and in vivo behavioral studies for 2,3-DMA?

- Answer : Discrepancies often stem from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolite activity. For example, in vitro 5-HT₂A affinity may not predict hallucinogenic potency in vivo due to variable bioavailability. Researchers address this by correlating plasma concentrations (via LC-MS) with behavioral endpoints (e.g., head-twitch response in rodents) .

Q. What legal and regulatory frameworks govern the use of this compound in academic research, and how do they impact experimental design?

- Answer : 2,3-DMA is classified as a Schedule I controlled substance under the Uniform Controlled Substances Act (2021-22) and Arizona Revised Statutes §13-3401, requiring DEA licensure for handling . Compliance mandates secure storage (locked cabinets), usage logs, and IRB approval for animal studies. Researchers must also validate forensic applications (e.g., distinguishing 2,3-DMA from analogs) using accredited methods .

Methodological Considerations

Q. How do researchers ensure safe handling and storage of this compound in laboratory settings?

- Answer : Adherence to OSHA HCS guidelines includes using fume hoods for synthesis, PPE (gloves, lab coats), and storage in airtight containers at -20°C. Safety Data Sheets (SDS) specify incompatibilities (e.g., strong oxidizers) and spill protocols (neutralization with sodium bicarbonate) .

Q. What strategies are employed to resolve structural ambiguities in dimethoxyamphetamine analogs during forensic analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.